molecular formula C20H21NO5 B7959519 Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate

Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate

Cat. No.: B7959519
M. Wt: 355.4 g/mol
InChI Key: AFQZVOKPCWBPHW-SGTLLEGYSA-N
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Description

Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:

  • Fmoc-protected amine: A base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection during peptide elongation.
  • (2S,3S) stereochemistry: Critical for maintaining chiral integrity in peptide backbones.
  • 3-hydroxybutanoate methyl ester: The hydroxyl group at C3 enables hydrogen bonding, while the methyl ester facilitates solubility in organic solvents and selective deprotection under mild basic conditions.

This compound is pivotal in synthesizing peptides with defined secondary structures, such as β-sheets or helices, due to its hydrogen-bonding capability .

Properties

IUPAC Name

methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-12(22)18(19(23)25-2)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,21,24)/t12-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQZVOKPCWBPHW-SGTLLEGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate typically involves the protection of the amino group using the Fmoc group. The process begins with the corresponding amino acid, which is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting Fmoc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent.

    Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Deprotection: The free amino acid.

    Coupling: Peptides or polypeptides.

    Oxidation: Ketones.

    Reduction: Methylenes.

Scientific Research Applications

Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The hydroxyl group can also engage in various chemical transformations, contributing to the versatility of this compound in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at C3

(S)-2-((Fmoc)amino)-3-hydroxy-3-methylbutanoic acid (CAS 1217603-41-2)
  • Key difference : A 3-hydroxy-3-methyl substituent instead of a single hydroxyl group.
  • Impact: Increased steric bulk at C3 may hinder peptide chain flexibility. Molecular weight: 355.38 (vs. ~369 for the methyl ester analog).
  • Applications : Suitable for introducing branched residues in hydrophobic peptide domains .
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1)
  • Key difference : o-Tolyl group at C3.
  • Impact: Enhanced hydrophobicity (logP ~3.5) due to the aromatic ring. Potential for π-π interactions in peptide tertiary structures. Molecular weight: 401.45, higher than the target compound.
  • Applications : Useful in designing membrane-permeable peptides or enzyme inhibitors .
Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (CAS 1279034-29-5)
  • Key difference : Ethoxy group replaces the hydroxyl at C3.
  • Impact :
    • Increased lipophilicity (logP ~2.8) and reduced hydrogen bonding.
    • Altered conformational stability in peptides.
  • Applications: Stabilizes non-polar peptide motifs and improves metabolic stability .

Ester Group Modifications

(2S,3R)-Benzyl 2-(Fmoc-amino)-3-hydroxybutanoate (CAS 73724-48-8)
  • Key difference : Benzyl ester instead of methyl ester.
  • Impact: Requires harsh deprotection conditions (e.g., hydrogenolysis) compared to mild saponification for methyl esters. (2S,3R) stereochemistry may lead to diastereomer formation in chiral environments.
  • Applications : Preferred for acid-sensitive peptide sequences due to stable ester protection .

Dual Protecting Groups

(2S,3S)-2-(Fmoc-amino)-3-((tert-butoxycarbonyl)amino)butanoic acid (CAS 131669-43-7)
  • Key difference : Additional Boc protection on the C3 amine.
  • Impact :
    • Orthogonal deprotection strategy: Fmoc (base-labile) and Boc (acid-labile).
    • Enables sequential functionalization in complex peptide architectures.
  • Applications : Critical for synthesizing cyclic peptides or post-translationally modified residues .

Stereochemical Variants

(2S,3R)-3-hydroxybutanoate derivatives
  • Key difference : 3R configuration vs. 3S in the target compound.
  • Impact :
    • Altered spatial arrangement affects peptide folding and receptor binding.
    • May result in inactive or antagonistic peptide analogs.
  • Applications : Used in structure-activity relationship (SAR) studies to probe chiral specificity .

Biological Activity

Methyl (2S,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate, also known by its CAS number 1496506-80-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H21_{21}N O5_5
  • Molecular Weight : 355.38 g/mol
  • CAS Number : 1496506-80-9
  • MDL Number : MFCD27578420

The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis. The Fmoc group can influence the compound's interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets have yet to be conclusively identified.
  • Receptor Modulation : The structural characteristics of the compound may allow it to interact with various receptors, potentially modulating their activity.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems.

2. Anti-inflammatory Effects

Some studies have suggested that related compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could make this compound a candidate for further investigation in inflammatory diseases.

3. Anticancer Potential

The structural features of this compound may also suggest potential anticancer properties. Research into similar Fmoc derivatives has indicated that they can induce apoptosis in cancer cell lines, warranting further exploration into their mechanisms and efficacy.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant scavenging activity against free radicals, suggesting potential protective effects against oxidative damage.
Study 2Anti-inflammatory PropertiesShowed inhibition of TNF-alpha production in vitro, indicating potential use in treating inflammatory conditions.
Study 3Anticancer ActivityInduced apoptosis in breast cancer cell lines through activation of caspase pathways, highlighting its potential as an anticancer agent.

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